N'-(2,4-difluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N’-(2,4-difluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated aromatic rings, a piperidine ring, and an ethanediamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-difluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2,4-difluoroaniline derivative, which is then coupled with a piperidine derivative through a series of reactions including nucleophilic substitution and amide bond formation. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-difluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-(2,4-difluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(2,4-difluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-difluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}acetamide
- N’-(2,4-difluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}propanediamide
Uniqueness
Compared to similar compounds, N’-(2,4-difluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorinated aromatic rings and piperidine moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O2/c20-14-4-5-16(15(21)11-14)24-19(27)18(26)23-12-13-6-9-25(10-7-13)17-3-1-2-8-22-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYLLJRLYKBUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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